molecular formula C17H16N2O3 B2895872 (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone CAS No. 137975-34-9

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone

Cat. No.: B2895872
CAS No.: 137975-34-9
M. Wt: 296.326
InChI Key: GIOQMXVYAGBYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl group and a nitrophenyl methanone moiety, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Attachment of the Nitrophenyl Methanone Moiety: The final step involves the reaction of the quinoline derivative with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinoline derivatives have shown promise in treating diseases such as malaria, cancer, and bacterial infections.

Medicine

Medically, the compound’s derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenyl group enhances its ability to interact with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce cellular damage. These combined effects contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the methyl and nitrophenyl substitutions.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Nitroquinoline: A compound with a nitro group directly attached to the quinoline ring.

Uniqueness

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is unique due to the specific positioning of its substituents, which enhances its reactivity and biological activity. The combination of the methyl group and the nitrophenyl methanone moiety provides a distinct set of chemical properties that are not observed in simpler quinoline derivatives.

This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-4-9-16-14(11-12)3-2-10-18(16)17(20)13-5-7-15(8-6-13)19(21)22/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOQMXVYAGBYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.